![molecular formula C14H9F2N3O3S B6619759 [4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate](/img/structure/B6619759.png)
[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate is a chemical compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to a 2,4-difluorobenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate typically involves the formation of the 1,2,4-triazole ring, followed by its attachment to the phenyl group and subsequent sulfonation. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes nucleophilic substitution reactions with appropriate electrophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that are optimized for large-scale manufacturing. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The triazole ring is known to interact with biological receptors, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. The ability to modify its structure allows for the design of drugs with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of [4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with these targets, leading to inhibition or activation of biological pathways. This compound’s ability to modulate enzyme activity and receptor binding is key to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Anastrozole: An anticancer drug containing a triazole moiety.
Uniqueness
What sets [4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate apart is its combination of the triazole ring with the difluorobenzenesulfonate group. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-10-1-6-14(13(16)7-10)23(20,21)22-12-4-2-11(3-5-12)19-9-17-8-18-19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNZQJJDQXPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
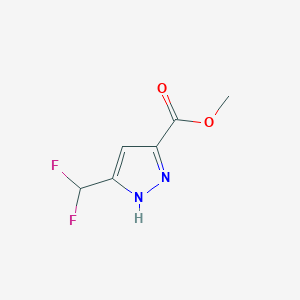
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
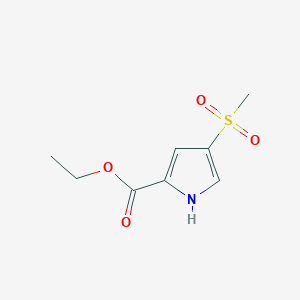
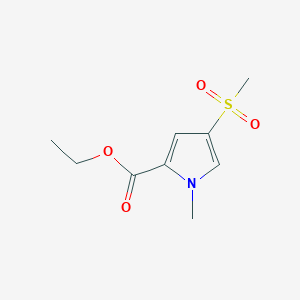
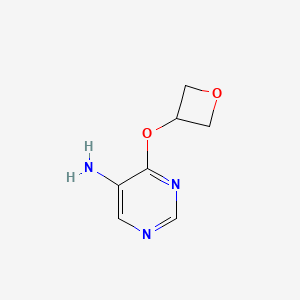
![Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B6619705.png)
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6619712.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6619721.png)
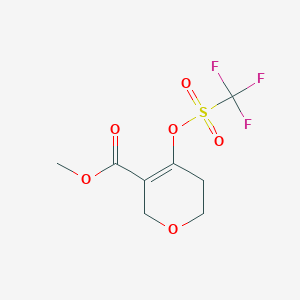
![5-[2-(trifluoromethyl)benzenesulfonamido]benzene-1,3-dicarboxylic acid](/img/structure/B6619723.png)
![N-[(2-hydroxyphenyl)methyl]-N'-quinolin-3-yloxamide](/img/structure/B6619731.png)
![1-Cyclopropyl-3-(2-methoxyethyl)-2-[(4-pyrrolidin-1-ylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6619738.png)
![3-Ethoxy-1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6619740.png)
![2-(carbamoylamino)-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B6619748.png)
